1-Amino-2-methylbutan-2-ol;hydrochloride
Description
Structural Classification and Research Interest of Amino Alcohols
Amino alcohols are structurally classified based on the relative positions of the amino and hydroxyl groups. The most common classifications are 1,2- (vicinal), 1,3-, and 1,4-amino alcohols. 1-Amino-2-methylbutan-2-ol (B1274142) falls into the category of a 1,2-amino alcohol. The presence of these two functional groups in close proximity imparts unique chemical properties, including the ability to form stable chelate complexes with metal ions and to act as chiral ligands in asymmetric synthesis. fishersci.com
The research interest in amino alcohols stems from their widespread presence in biologically active molecules and their utility as synthetic intermediates. ontosight.ai They are key components in many pharmaceuticals, agrochemicals, and specialty polymers. Furthermore, chiral amino alcohols are of paramount importance in the development of enantioselective catalysts, which are crucial for the synthesis of single-enantiomer drugs. nih.gov
Rationale for Comprehensive Academic Investigation of 1-Amino-2-methylbutan-2-ol;hydrochloride
A comprehensive academic investigation into this compound is warranted due to its potential as a valuable synthon in organic chemistry. Its structure, featuring a tertiary alcohol and a primary amine, suggests a range of possible chemical transformations. The hydrochloride salt form enhances its stability and ease of handling compared to the free base.
Detailed research into this specific compound would contribute to the broader understanding of amino alcohol chemistry and could uncover novel applications in areas such as catalysis, and the synthesis of new materials and biologically active compounds. The study of its synthesis, characterization, and reactivity provides a platform for the development of new synthetic methodologies and a deeper insight into structure-activity relationships within this class of compounds.
Physicochemical Properties of this compound
The physicochemical properties of this compound are fundamental to its application in chemical synthesis and research. While extensive experimental data for this specific salt is not widely published, its properties can be inferred from the data available for the free base and general principles of amine hydrochlorides.
| Property | Value |
| Molecular Formula | C5H14ClNO |
| Molecular Weight | 139.62 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Expected to be soluble in water and polar protic solvents |
| Melting Point | Not reported |
| Boiling Point | Not applicable (decomposes) |
Note: Some properties are predicted based on the free base and general characteristics of hydrochloride salts.
Synthesis and Characterization
The synthesis of this compound would typically involve the synthesis of the free base, 1-Amino-2-methylbutan-2-ol, followed by its reaction with hydrochloric acid.
A plausible synthetic route to the free base could involve the reaction of 2-methyl-1,2-epoxybutane with ammonia. This reaction would open the epoxide ring, yielding the desired amino alcohol. Subsequent treatment of the purified 1-Amino-2-methylbutan-2-ol with a stoichiometric amount of hydrochloric acid in a suitable solvent, such as isopropanol (B130326) or diethyl ether, would precipitate the hydrochloride salt.
Characterization of the resulting salt would be crucial to confirm its identity and purity. Standard analytical techniques would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the molecular structure. The proton NMR spectrum would be expected to show characteristic signals for the ethyl, methyl, and methylene (B1212753) protons, with shifts influenced by the adjacent hydroxyl and ammonium (B1175870) groups.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretches of the ammonium group, and C-H and C-N bonds.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the cation and to analyze its fragmentation pattern, further confirming the structure.
Elemental Analysis: Combustion analysis would provide the empirical formula, confirming the elemental composition of the salt.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-amino-2-methylbutan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-5(2,7)4-6;/h7H,3-4,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMUACBNSPKSAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861534-06-7 | |
| Record name | 1-amino-2-methylbutan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Amino 2 Methylbutan 2 Ol;hydrochloride
Established Synthetic Routes and Strategies
Multi-Step Synthetic Sequences from Precursors
A common and established method for the synthesis of racemic 1-Amino-2-methylbutan-2-ol (B1274142) involves a two-step process commencing with a Henry reaction, also known as a nitroaldol reaction. This reaction is a classic carbon-carbon bond-forming method that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgresearchgate.net In the context of synthesizing the target compound, this would involve the reaction of nitroethane with 2-butanone (B6335102) to form the intermediate, 2-methyl-1-nitrobutan-2-ol.
The subsequent step is the reduction of the nitro group in 2-methyl-1-nitrobutan-2-ol to a primary amine. This transformation is typically achieved through catalytic hydrogenation. Various catalysts can be employed for this purpose, with palladium on carbon (Pd/C) being a common choice. The hydrogenation is generally carried out under a hydrogen atmosphere, leading to the formation of 1-Amino-2-methylbutan-2-ol. Finally, treatment with hydrochloric acid affords the desired hydrochloride salt.
| Step | Reaction | Reactants | Product |
| 1 | Henry Reaction | Nitroethane, 2-Butanone | 2-Methyl-1-nitrobutan-2-ol |
| 2 | Catalytic Hydrogenation | 2-Methyl-1-nitrobutan-2-ol, H₂, Catalyst (e.g., Pd/C) | 1-Amino-2-methylbutan-2-ol |
| 3 | Salt Formation | 1-Amino-2-methylbutan-2-ol, HCl | 1-Amino-2-methylbutan-2-ol;hydrochloride |
Strategies for Introduction of Functional Groups
The key functional groups in 1-Amino-2-methylbutan-2-ol are the primary amine and the tertiary alcohol. The synthetic strategies primarily revolve around the sequential or concerted introduction of these functionalities onto a four-carbon backbone.
The Henry reaction approach, as described above, is a prime example of a strategy that introduces both the hydroxyl and a precursor to the amino group (the nitro group) in a single carbon-carbon bond-forming step. The hydroxyl group is introduced via the carbonyl group of the ketone (2-butanone), and the nitro group from the nitroalkane (nitroethane) is later converted to the amine.
Alternative strategies could involve starting with a molecule that already contains one of the functional groups or a precursor. For instance, one could envision a route starting from a suitable amino acid or a derivative, where the carboxylic acid functionality is converted into the tertiary alcohol. Another approach could involve the amination of a pre-existing tertiary alcohol.
Stereoselective Synthesis of this compound Enantiomers
The development of methods to synthesize specific enantiomers of chiral molecules is of significant importance. For 1-Amino-2-methylbutan-2-ol, which possesses a stereocenter at the carbon bearing the amino group, several stereoselective strategies can be envisioned.
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to create a specific enantiomer in excess over the other. One potential approach for the enantioselective synthesis of 1-Amino-2-methylbutan-2-ol is the use of a chiral auxiliary. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed. For the synthesis of chiral 1,2-amino alcohols, chiral hydrazones derived from (S)-indoline have been used as effective chiral auxiliaries. nih.gov These hydrazones can react with organolithium reagents with high diastereoselectivity, and the resulting products can be converted to the desired chiral amino alcohols.
Another powerful tool in asymmetric synthesis is the use of chiral catalysts. Asymmetric versions of the Henry reaction have been developed using chiral metal complexes as catalysts to produce enantioenriched β-nitro alcohols. These chiral nitro alcohols can then be reduced to the corresponding chiral β-amino alcohols.
Chiral Pool Synthesis Utilization
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids are a common and versatile source for the chiral pool. For the synthesis of the enantiomers of 1-Amino-2-methylbutan-2-ol, one could potentially start from a chiral amino acid such as L-valine or L-isoleucine, which possess a similar carbon skeleton. researchgate.netrsc.orgnih.gov
A hypothetical route starting from L-valine could involve the protection of the amino group, followed by the conversion of the carboxylic acid functionality into a methyl ketone. Subsequent addition of a methyl group, for example, via a Grignard reagent, would generate the tertiary alcohol and the desired carbon framework with the stereocenter derived from the starting amino acid. Deprotection of the amino group would then yield the chiral amino alcohol. The choice of protecting groups and reaction conditions would be critical to avoid racemization.
| Starting Material (Chiral Pool) | Key Transformation Steps | Target Enantiomer |
| L-Valine | 1. N-protection. 2. Conversion of carboxylic acid to methyl ketone. 3. Grignard reaction with methylmagnesium bromide. 4. N-deprotection. | (S)-1-Amino-2-methylbutan-2-ol |
| L-Isoleucine | 1. N-protection. 2. Oxidative cleavage of the side chain. 3. Conversion of the resulting carboxylic acid to a methyl ketone. 4. Grignard reaction. 5. N-deprotection. | Chiral 1-Amino-2-methylbutan-2-ol |
Biocatalytic Reductive Amination for Chiral Amino Alcohol Production
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. For the synthesis of chiral amines, amine dehydrogenases (AmDHs) have emerged as efficient biocatalysts for the reductive amination of carbonyl compounds. nih.gov
In this approach, a suitable keto alcohol precursor, such as 1-hydroxy-2-methyl-2-butanone, could be subjected to reductive amination using an amine dehydrogenase. The enzyme would catalyze the conversion of the ketone group to an amine, and the stereochemical outcome of the reaction would be determined by the specific enzyme used. Different AmDHs can exhibit different stereoselectivities, allowing for the production of either the (R)- or (S)-enantiomer of the target amino alcohol. whiterose.ac.ukresearchgate.netfrontiersin.org This method is often performed in aqueous buffer systems and can achieve high conversions and enantiomeric excesses.
| Substrate | Biocatalyst | Product | Key Advantages |
| 1-Hydroxy-2-methyl-2-butanone | Amine Dehydrogenase (AmDH) | (R)- or (S)-1-Amino-2-methylbutan-2-ol | High enantioselectivity, Mild reaction conditions, Environmentally friendly |
Resolution of Racemic 1-Amino-2-methylbutan-2-ol Mixtures
The separation of enantiomers from a racemic mixture of 1-amino-2-methylbutan-2-ol is a critical step to obtain the optically pure forms of the compound. Since enantiomers possess identical physical properties, their separation, known as resolution, requires the use of chiral agents or specific crystallization methods to differentiate between the (R) and (S) forms. libretexts.orgspcmc.ac.in
Diastereoisomeric Salt Formation and Crystallization
The most prevalent method for resolving racemic amines like 1-amino-2-methylbutan-2-ol is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, referred to as a resolving agent. libretexts.orglibretexts.org The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. spcmc.ac.in This difference in solubility allows for their separation by fractional crystallization. spcmc.ac.in
The process can be summarized as follows:
The racemic mixture of 1-amino-2-methylbutan-2-ol is dissolved in a suitable solvent.
An optically pure chiral acid is added to the solution.
Two diastereomeric salts are formed: [(+)-amine-(-)-acid] and [(-)-amine-(-)-acid].
Due to differing solubilities, one diastereomer crystallizes out of the solution preferentially.
The crystallized salt is separated by filtration.
The pure enantiomer of the amine is then recovered by treating the diastereomeric salt with a base to neutralize the acid.
Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org The choice of the resolving agent and the solvent is crucial for successful separation and is often determined empirically. nih.gov For instance, L(+)-tartaric acid has been effectively used to resolve racemic dl-2-amino-1-butanol, a structurally similar compound, by crystallization from an anhydrous ethanol (B145695) or methanol (B129727) solution. google.com
| Resolving Agent Type | Examples | Principle of Separation |
|---|---|---|
| Chiral Carboxylic Acids | (+)-Tartaric acid, (-)-Mandelic acid | Differential solubility of the resulting diastereomeric salts. libretexts.org |
| Chiral Sulfonic Acids | (+)-Camphor-10-sulfonic acid | Formation of diastereomeric salts with distinct crystalline structures. libretexts.org |
| PEGylated Resolving Agents | PEGylated-(R)-mandelic acid | Temperature-assisted phase transition of diastereomeric complexes. nih.gov |
Preferential Crystallization Techniques
Preferential crystallization, also known as resolution by entrainment, is another method that can be employed for resolving racemates that crystallize as a conglomerate (a mechanical mixture of enantiomeric crystals). wikipedia.org This technique avoids the need for a chiral resolving agent.
The process involves seeding a supersaturated solution of the racemic mixture with a crystal of one of the pure enantiomers. This seed crystal induces the crystallization of only that enantiomer, leaving the other enantiomer in excess in the solution. wikipedia.org The newly formed crystals are then harvested. Subsequently, a seed crystal of the opposite enantiomer can be added to the mother liquor to crystallize the other enantiomer.
For this method to be successful, several conditions must be met:
The racemic mixture must form a conglomerate upon crystallization.
The rate of crystallization must be faster than the rate of racemization in the solution.
Careful control of temperature and supersaturation is required to prevent spontaneous crystallization of the undesired enantiomer.
A patent for resolving 1-amino-alkan-2-ol compounds describes the use of alternate methods of preferential crystallization, highlighting its potential for industrial application. google.com
Novel Synthetic Methodologies and Process Optimization
Recent research has focused on developing new synthetic routes and optimizing existing processes for producing 1,2-amino alcohols like 1-amino-2-methylbutan-2-ol. The primary goals are to enhance efficiency, increase scalability, and reduce the environmental impact.
Development of Efficient and Scalable Preparations
The development of practical and scalable synthetic routes is crucial for the industrial production of enantiomerically pure amino alcohols. nih.gov One strategy involves the catalytic hydrogenation of α-amino acids to their corresponding 1,2-amino alcohols. rsc.org While this reduction typically requires harsh conditions, performing the reaction at an acidic pH can significantly lower the required temperature and pressure. rsc.org
Other novel approaches include:
Photoredox Catalysis : Visible-light photoredox catalysis enables the coupling of N-aryl amino acids with aldehydes or ketones to synthesize various 1,2-amino alcohols under mild, room-temperature conditions. rsc.org
Electroreductive Coupling : An electrochemical method allows for the direct synthesis of β-amino alcohols through a reductive cross-coupling of imines with ketones. This method is noted for its high atom economy and insensitivity to air and moisture. organic-chemistry.org
Ionic Liquid-Mediated Synthesis : An improved methodology for preparing α-phthalimido ketones, which are precursors to 1,2-amino alcohols, utilizes an ionic liquid as the reaction medium. This approach significantly reduces reaction times from hours to minutes and allows for the reuse of the ionic liquid. researchgate.net
| Methodology | Key Features | Advantages |
|---|---|---|
| Acidic Catalytic Hydrogenation | Hydrogenation of α-amino acids at low pH. rsc.org | Milder reaction conditions (lower temperature and pressure). rsc.org |
| Visible-Light Photoredox Catalysis | Decarboxylative radical coupling of amino acids and carbonyls. rsc.org | Mild conditions, use of water as a solvent, broad substrate scope. rsc.org |
| Electroreductive Cross-Coupling | Reductive coupling of imines and ketones at the cathode. organic-chemistry.org | High atom economy, operational simplicity, air/moisture insensitive. organic-chemistry.org |
| Ionic Liquid-Mediated Synthesis | Coupling of bromoketones and potassium phthalimide. researchgate.net | Rapid reaction times, quantitative yields, reusable catalyst/medium. researchgate.net |
Green Chemistry Principles in Synthesis
The application of green chemistry principles aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 1-amino-2-methylbutan-2-ol and related compounds, several green strategies have been implemented.
One notable example is the use of water as a solvent in visible-light photoredox-catalysed reactions, which provides a simple and effective method to produce 1,2-amino alcohols from readily available starting materials. rsc.org This approach avoids the use of volatile and often toxic organic solvents.
Another green technique is "Grindstone Chemistry," a solvent-free method that involves the reaction of solids by grinding them together. A one-pot, three-component reaction of 2-naphthol, aldehydes, and an amine using this method has been reported to produce 1-aminoalkyl-2-naphthols in excellent yields. ijcmas.com This energy-efficient procedure is simple, rapid, and suitable for large-scale operations. ijcmas.com
The use of biocatalysis, employing enzymes for enantioselective reactions, also represents a key green chemistry approach. Enzymatic resolution of racemic amines and amino alcohols can be achieved through enantioselective acylation or hydrolysis, affording chiral products under mild conditions. researchgate.net
Chemical Reactivity and Derivatization Research of 1 Amino 2 Methylbutan 2 Ol;hydrochloride
Mechanistic Investigations of Reaction Pathways
The reactivity of 1-Amino-2-methylbutan-2-ol (B1274142) is primarily dictated by the nucleophilic character of its amino and hydroxyl functionalities. Understanding the mechanisms governing their reactions is crucial for controlling reaction outcomes and designing synthetic strategies.
Studies on Nucleophilic Reactivity of the Amino Functionality
The primary amino group in 1-Amino-2-methylbutan-2-ol is a potent nucleophile, readily participating in reactions with electrophilic species. ontosight.ai Amines are well-established bases that neutralize acids in exothermic reactions to form salts and water. nih.gov The reactivity of the amino group is fundamental to the formation of a wide array of derivatives.
In nucleophilic substitution reactions, the amino group can attack electron-deficient carbon centers. For instance, in reactions with alkyl halides, the nitrogen atom acts as the nucleophile, displacing the halide and forging a new carbon-nitrogen bond. The specific mechanism, whether SN1 or SN2, is contingent on the structure of the alkyl halide.
The basicity of the amino group also allows for its participation in condensation reactions, a key step in the formation of various derivatives, including amides and imines. ontosight.ai
Alcohol Group Transformations and Mechanisms
The tertiary alcohol group in 1-Amino-2-methylbutan-2-ol presents a unique set of reactivity patterns. Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under standard conditions. savemyexams.comsavemyexams.com However, they can undergo other transformations, primarily through mechanisms involving carbocation intermediates.
Acid-catalyzed dehydration is a characteristic reaction of tertiary alcohols. libretexts.orglibretexts.org Protonation of the hydroxyl group by a strong acid converts it into a good leaving group (water). Subsequent departure of the water molecule generates a stable tertiary carbocation. This intermediate can then undergo elimination of a proton from an adjacent carbon atom to form an alkene. Due to the structure of 1-Amino-2-methylbutan-2-ol, this elimination can potentially lead to a mixture of isomeric alkenes. The reaction proceeds via an E1 mechanism. libretexts.org
Synthesis and Characterization of Novel Derivatives
The dual functionality of 1-Amino-2-methylbutan-2-ol serves as a valuable platform for the synthesis of a variety of novel derivatives with potential applications in diverse fields.
Formation of Amide and Other Amine Derivatives
The nucleophilic amino group readily reacts with carboxylic acids and their derivatives, such as acid chlorides and esters, to form amides. This amide bond formation is a cornerstone of organic synthesis. nih.govluxembourg-bio.com The reaction typically involves the activation of the carboxylic acid, for example, using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP) and an additive like Hydroxybenzotriazole (HOBt). nih.gov
Below is a table outlining representative amide synthesis reactions from amino alcohols:
| Amine Reactant | Carboxylic Acid/Derivative | Coupling Conditions | Product | Reference |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC, DMAP, HOBt, DIPEA | Amide derivative | nih.gov |
| Biphenylamine | Boc-proline | EDC, DMAP, HOBt, DIPEA | Amide derivative | nih.gov |
This table presents generalized examples of amide coupling reactions and does not represent specific reactions performed with 1-Amino-2-methylbutan-2-ol hydrochloride due to a lack of specific literature data.
Furthermore, the amino group can undergo alkylation and other modifications to yield a variety of substituted amine derivatives.
Exploration of Heterocyclic Annulation Products
The presence of both an amino and a hydroxyl group in a 1,2-relationship makes 1-Amino-2-methylbutan-2-ol an ideal precursor for the synthesis of five-membered heterocyclic rings, such as oxazolines. rsc.org Cyclization reactions of amino alcohols are a common strategy for constructing such heterocyclic systems. researchgate.net
The formation of oxazolines can be achieved through various methods, including the reaction of the amino alcohol with carboxylic acids, aldehydes, or nitriles under appropriate conditions. For example, multicomponent reactions involving amino alcohols, aldehydes, isocyanides, and thiols can lead to highly functionalized α-amino amides, which can be precursors to heterocyclic structures.
Below is a data table summarizing common methods for oxazoline (B21484) synthesis from amino alcohols:
| Reactant 1 | Reactant 2 | Reaction Conditions | Heterocyclic Product | Reference |
| Amino alcohol | Carboxylic acid | Dehydrating agent | Oxazoline | researchgate.net |
| Amino alcohol | Aldehyde | Oxidizing agent | Oxazoline | researchgate.net |
| Amino alcohol | Nitrile | Catalyst | Oxazoline | researchgate.net |
This table provides general synthetic routes to oxazolines from amino alcohols. Specific examples with 1-Amino-2-methylbutan-2-ol hydrochloride are not detailed in the available literature.
Synthesis of Metal Complexes and Coordination Compounds
Amino alcohols are excellent ligands for the formation of coordination complexes with various metal ions. researchgate.netjocpr.com The nitrogen of the amino group and the oxygen of the hydroxyl group can both act as donor atoms, allowing the molecule to function as a bidentate ligand, chelating to a metal center. nih.govmdpi.com
The synthesis of these complexes typically involves the reaction of the amino alcohol with a metal salt in a suitable solvent. jocpr.com The resulting metal complexes can exhibit a range of geometries, such as octahedral or square planar, depending on the metal ion and the stoichiometry of the reaction. researchgate.net
The following table provides a general overview of metal complex formation with amino alcohol ligands:
| Metal Salt | Ligand | Expected Geometry | Potential Application | Reference |
| Copper(II) salts | Amino alcohols | Octahedral/Square Planar | Catalysis, Biological mimics | researchgate.net |
| Cobalt(II) salts | Amino alcohols | Octahedral | Catalysis, Materials | researchgate.net |
| Nickel(II) salts | Amino alcohols | Octahedral | Catalysis | researchgate.net |
This table illustrates the general principles of metal complex formation with amino alcohols. Specific complexes with 1-Amino-2-methylbutan-2-ol hydrochloride and their characterization data are not extensively documented in the scientific literature.
Stability and Degradation Pathways in Research Contexts
The stability of 1-Amino-2-methylbutan-2-ol;hydrochloride is determined by both the salt linkage and the inherent reactivity of the amino alcohol structure.
In an aqueous solution, the hydrochloride salt of 1-Amino-2-methylbutan-2-ol will dissociate into the protonated amine (an ammonium (B1175870) cation) and a chloride ion. This salt form is generally stable against hydrolysis under neutral or acidic conditions. The C-N and C-O bonds of the amino alcohol are not susceptible to cleavage by water at ambient temperatures. The primary concern in aqueous solutions would be pH-dependent shifts in the equilibrium between the protonated and free amine forms, rather than hydrolytic degradation. Significant degradation would require harsh conditions, such as very high temperatures or extreme pH levels, which could promote elimination or other reactions.
Research into the stability of structurally similar compounds provides insight into the likely degradation pathways for 1-Amino-2-methylbutan-2-ol. A close analogue is 2-amino-2-methyl-1-propanol (B13486) (AMP), which is also a sterically hindered amino alcohol.
Thermal Stability: Studies on AMP show that it undergoes thermal degradation at elevated temperatures (e.g., 120-150 °C). In the presence of carbon dioxide, a common condition in industrial applications like gas capture, AMP can cyclize to form 4,4-dimethyl-1,3-oxazolidin-2-one. researchgate.net This suggests a potential thermal degradation pathway for 1-Amino-2-methylbutan-2-ol could involve an analogous intramolecular cyclization, potentially forming an oxazolidinone derivative.
Oxidative Stability: The presence of both an amine and an alcohol group makes the molecule susceptible to oxidation, particularly at elevated temperatures and in the presence of oxygen. Oxidative degradation of amines can be complex. ntnu.no Studies on AMP have shown that it is unstable in the presence of oxygen and degrades at temperatures above 100 °C. researchgate.net The primary identified degradation products for AMP include acetone (B3395972) and 4,4-dimethyl-2-oxazolidinone. researchgate.net The formation of acetone indicates cleavage of the C-C bonds adjacent to the nitrogen-bearing carbon.
By analogy, the oxidative degradation of 1-Amino-2-methylbutan-2-ol could be expected to produce butan-2-one through a similar cleavage mechanism. The stability of the amino alcohol structure is generally lower than that of more robust compounds like piperazine, which shows greater resistance to thermal degradation. researchgate.net
Table 2: Potential Degradation Products of 1-Amino-2-methylbutan-2-ol based on Analogous Compounds
| Degradation Condition | Analogous Compound Studied | Observed Products of Analog | Potential Products for 1-Amino-2-methylbutan-2-ol |
|---|---|---|---|
| **Thermal (with CO₂) ** | 2-amino-2-methyl-1-propanol (AMP) | 4,4-dimethyl-1,3-oxazolidin-2-one | 4-ethyl-4-methyl-1,3-oxazolidin-2-one |
| Oxidative | 2-amino-2-methyl-1-propanol (AMP) | Acetone, 4,4-dimethyl-2-oxazolidinone | Butan-2-one, 4-ethyl-4-methyl-2-oxazolidinone |
Application of 1 Amino 2 Methylbutan 2 Ol;hydrochloride in Advanced Organic Synthesis and Catalysis Research
Role as a Chiral Building Block
Chiral building blocks are essential starting materials in the synthesis of enantiomerically pure organic compounds, particularly in the pharmaceutical and agrochemical industries. 1-Amino-2-methylbutan-2-ol (B1274142), available in its enantiopure forms, provides a readily accessible source of chirality that can be incorporated into larger, more complex molecules.
While specific examples detailing the incorporation of 1-amino-2-methylbutan-2-ol into the final structure of complex natural products are not extensively documented in publicly available research, the general utility of chiral 1,2-amino alcohols in this regard is well-established. nih.gov These compounds can be used to introduce specific stereochemistry at key positions in a target molecule. The synthetic strategy often involves the transformation of the amino and hydroxyl groups into other functionalities after they have served their purpose in guiding the stereochemical outcome of subsequent reactions. The principles of stereoselective synthesis suggest that 1-amino-2-methylbutan-2-ol can be a valuable precursor in the synthesis of various biologically active compounds. nih.gov
A significant application of 1-amino-2-methylbutan-2-ol is its role as a precursor for the synthesis of other valuable chiral intermediates, most notably chiral oxazolines. wikipedia.org Oxazolines are a class of five-membered heterocyclic compounds that are widely used in asymmetric synthesis. wikipedia.orgnih.gov The synthesis of a 2-oxazoline from a 2-amino alcohol like 1-amino-2-methylbutan-2-ol is a well-established process, typically involving condensation with a carboxylic acid or its derivative. mdpi.com
The resulting chiral oxazoline (B21484) can then be utilized in a variety of stereoselective reactions. For instance, chiral oxazoline ligands are known to be effective in a range of metal-catalyzed asymmetric transformations. The stereocenter originating from the amino alcohol directs the stereochemical course of the reaction, leading to high enantioselectivity.
| Precursor | Intermediate | Key Transformation | Potential Applications of Intermediate |
| 1-Amino-2-methylbutan-2-ol | Chiral 2-Oxazoline | Condensation with a carboxylic acid derivative | Ligand for asymmetric catalysis, Chiral auxiliary |
| 1-Amino-2-methylbutan-2-ol | N-Protected amino alcohol | Protection of the amino group | Intermediate for peptide synthesis, Elaboration into other chiral building blocks |
| 1-Amino-2-methylbutan-2-ol | Chiral Aziridine | Intramolecular cyclization | Ring-opening reactions to form other chiral amino compounds |
Development and Evaluation as Chiral Ligands and Auxiliaries
The development of new chiral ligands and auxiliaries is a cornerstone of modern asymmetric catalysis. The structural features of 1-amino-2-methylbutan-2-ol make it an attractive scaffold for the design of such molecules.
Chiral ligands derived from amino alcohols are extensively used in asymmetric catalysis to induce enantioselectivity in metal-catalyzed reactions. The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, creating a chiral environment that influences the binding of the substrate and the subsequent bond-forming steps.
While specific research focusing exclusively on ligands derived from 1-amino-2-methylbutan-2-ol is limited, the general principles of ligand design using chiral 1,2-amino alcohols are directly applicable. For example, Schiff base ligands can be readily prepared by condensation of the amino group with a suitable aldehyde. These ligands have been shown to be effective in various asymmetric reactions when complexed with transition metals like copper or nickel. nih.gov
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. Chiral amino alcohols are common precursors for the synthesis of effective chiral auxiliaries, such as oxazolidinones. wikipedia.org
The general approach involves the reaction of the amino alcohol with phosgene (B1210022) or a related reagent to form the corresponding oxazolidinone. This chiral auxiliary can then be acylated, and the resulting N-acyl oxazolidinone can undergo highly diastereoselective reactions, such as aldol (B89426) additions and alkylations. nih.govwikipedia.orgnih.govyoutube.com The stereochemical outcome is dictated by the steric hindrance provided by the substituents on the oxazolidinone ring, which are derived from the original amino alcohol. Although specific studies detailing the performance of an auxiliary derived from 1-amino-2-methylbutan-2-ol are not prevalent, the well-established success of similar structures in directing stereoselective transformations provides a strong basis for its potential utility. nih.gov
| Reaction Type | Chiral Auxiliary Type | General Substrate | Typical Diastereoselectivity |
| Asymmetric Aldol Reaction | Oxazolidinone | N-Acyl oxazolidinone | Often >95% de |
| Asymmetric Alkylation | Oxazolidinone | N-Acyl oxazolidinone | Often >90% de |
| Asymmetric Diels-Alder | Oxazolidinone | N-Acryloyl oxazolidinone | Often >90% de |
Ligands derived from chiral amino alcohols have found widespread application in a variety of metal-catalyzed asymmetric transformations. These include, but are not limited to, asymmetric transfer hydrogenation, asymmetric alkylation, and various carbon-carbon bond-forming reactions. researchgate.netliv.ac.ukchemrxiv.org
In asymmetric transfer hydrogenation, for instance, chiral amino alcohol ligands are used in combination with ruthenium, rhodium, or iridium complexes to catalyze the enantioselective reduction of ketones to chiral secondary alcohols. researchgate.netliv.ac.ukscilit.comdntb.gov.ua The ligand creates a chiral pocket around the metal center, which discriminates between the two enantiotopic faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol. While the literature does not extensively feature ligands specifically from 1-amino-2-methylbutan-2-ol in this context, the structural similarity to other effective amino alcohol ligands suggests its potential for achieving high enantioselectivity.
| Asymmetric Transformation | Metal Catalyst | Ligand Type | Typical Enantiomeric Excess (ee) |
| Asymmetric Transfer Hydrogenation | Ruthenium(II) | β-Amino alcohol | 80-99% |
| Asymmetric Alkylation of Aldehydes | Zinc(II) | β-Amino alcohol | 70-98% |
| Copper-Catalyzed Asymmetric Alkylation | Copper(I) | Schiff Base | Up to >99% |
Research into Materials Science and Specialty Chemical Precursors
The unique structural characteristics of 1-Amino-2-methylbutan-2-ol;hydrochloride make it a compound of interest for applications beyond medicinal chemistry. Its primary amine and tertiary hydroxyl functionalities offer reactive sites for a variety of chemical transformations, positioning it as a potential precursor for novel materials and specialty chemicals. Research in this domain, though not extensive, explores its utility as a monomer in polymerization reactions and as a foundational molecule for the production of non-pharmacological chemicals.
The bifunctional character of 1-Amino-2-methylbutan-2-ol allows it to be considered as a potential monomer for step-growth polymerization. The amine and hydroxyl groups can react with complementary functional groups to form various types of polymers. For instance, the amine group can react with carboxylic acids or acyl chlorides to form polyamides, while the hydroxyl group can react with isocyanates to form polyurethanes.
Theoretically, 1-Amino-2-methylbutan-2-ol could be incorporated into polymer backbones, where its structure would influence the polymer's physical and chemical properties. The presence of the methyl and ethyl groups on the carbon atom bearing the hydroxyl group could introduce steric hindrance, potentially affecting chain packing and resulting in polymers with lower crystallinity and increased solubility in organic solvents.
While specific studies on the polymerization of this compound are not widely reported, the general principles of polymer chemistry suggest its viability in creating novel polymeric materials.
Table 1: Theoretical Polymerization Reactions of 1-Amino-2-methylbutan-2-ol
| Co-monomer Functional Group | Resulting Polymer Type | Potential Linkage |
| Dicarboxylic Acid / Diacyl Chloride | Polyamide | Amide (-CO-NH-) |
| Diisocyanate | Polyurethane | Urethane (-NH-CO-O-) |
| Epoxide | Epoxy Resin | β-hydroxyamine |
This table presents theoretical polymerization reactions based on the known reactivity of amino and hydroxyl functional groups. Specific research on these reactions with 1-Amino-2-methylbutan-2-ol is not extensively documented.
Beyond the realm of polymers, this compound serves as a versatile intermediate in the synthesis of various non-pharmacological specialty chemicals. Its ability to undergo reactions at both the amine and hydroxyl groups allows for the creation of a diverse range of molecules with specific functionalities.
One area of potential application is in the production of surfactants and emulsifiers. ontosight.ai The amino alcohol structure can be chemically modified, for example, through ethoxylation of the alcohol group and quaternization of the amine group, to generate amphiphilic molecules. These resulting cationic or non-ionic surfactants could find use in detergents, cleaning agents, and as emulsifying agents in various industrial formulations.
Another potential application lies in the synthesis of corrosion inhibitors. Amino alcohols are known to be effective corrosion inhibitors for various metals and alloys. The nitrogen and oxygen atoms in 1-Amino-2-methylbutan-2-ol can adsorb onto metal surfaces, forming a protective film that inhibits corrosion. Further derivatization of the molecule could enhance its inhibitory efficiency.
Table 2: Potential Non-Pharmacological Applications and Corresponding Derivatives
| Application Area | Potential Derivative Class | Key Synthesis Step |
| Surfactants | Cationic Surfactants | Quaternization of the amine group |
| Emulsifiers | Non-ionic Surfactants | Ethoxylation of the hydroxyl group |
| Corrosion Inhibitors | Schiff Bases | Condensation of the amine group with an aldehyde |
This table outlines potential applications and derivative classes based on the general chemical properties of amino alcohols. Specific research on these applications for this compound is limited.
While the direct, large-scale industrial application of this compound in these specific non-pharmacological sectors is not well-documented, its chemical versatility continues to make it a subject of academic and industrial interest for the development of novel specialty chemicals.
Advanced Spectroscopic and Structural Elucidation Studies of 1 Amino 2 Methylbutan 2 Ol;hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov For 1-Amino-2-methylbutan-2-ol (B1274142);hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete structural assignment.
High-Resolution 1H and 13C NMR Investigations
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for identifying the different types of protons and carbons in the molecule and their chemical environments. The hydrochloride salt form influences the chemical shifts, particularly of protons near the ammonium (B1175870) group.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-Amino-2-methylbutan-2-ol;hydrochloride is expected to show distinct signals for the ethyl and methyl groups, as well as the aminomethylene and hydroxyl protons. The protons of the aminomethylene group (CH₂-NH₃⁺) would likely appear as a downfield multiplet due to the deshielding effect of the adjacent quaternary carbon and the positively charged nitrogen atom. The ethyl group should present as a characteristic quartet and triplet pattern. The hydroxyl proton signal can be broad and its position variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key resonances would include the quaternary carbon atom bonded to the hydroxyl and methyl groups, the aminomethylene carbon, and the carbons of the ethyl group. The chemical shifts are influenced by the electronegativity of the attached functional groups (oxygen and nitrogen).
Predicted NMR Data:
Based on the analysis of structurally similar compounds and general chemical shift principles, a predicted set of NMR data for this compound is presented below.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (on C2) | ~ 1.2 | ~ 25 |
| CH₂ (ethyl) | ~ 1.6 (q) | ~ 30 |
| CH₃ (ethyl) | ~ 0.9 (t) | ~ 8 |
| CH₂-NH₃⁺ | ~ 3.1 | ~ 50 |
| C2-OH | - | ~ 70 |
| OH | variable | - |
| NH₃⁺ | variable | - |
Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary based on solvent and experimental conditions. 'q' denotes a quartet and 't' denotes a triplet.
Two-Dimensional NMR Techniques for Structure Assignment
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. youtube.comsdsu.eduscience.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show a correlation between the quartet and triplet of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~0.9 ppm would correlate with the carbon signal at ~8 ppm.
Chiral NMR Studies for Enantiomeric Excess Determination
Since 1-Amino-2-methylbutan-2-ol is a chiral molecule, determining its enantiomeric purity is often necessary. Chiral NMR spectroscopy provides a powerful method for this analysis without the need for chromatographic separation. researchgate.netacs.orgresearchgate.net This can be achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). researchgate.netmdpi.com
Upon addition of a chiral solvating agent, the two enantiomers of the amino alcohol will form transient diastereomeric complexes that have slightly different NMR spectra. This results in the splitting of signals for the enantiomers, allowing for the integration of the respective peaks to determine the enantiomeric excess (ee). Common chiral solvating agents for amino alcohols include derivatives of tartaric acid or camphor. researchgate.net
Mass Spectrometric Investigations
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. libretexts.orglibretexts.org
Elucidation of Fragmentation Pathways
In mass spectrometry, the molecule is ionized and then fragments in a characteristic manner. The analysis of these fragment ions provides valuable structural information. For amino alcohols, common fragmentation pathways involve cleavage alpha to the nitrogen or oxygen atoms. libretexts.orgwhitman.edu
For 1-Amino-2-methylbutan-2-ol, the molecular ion (M⁺) would be formed upon ionization. Key fragmentation pathways would likely include:
Alpha-cleavage next to the nitrogen: Loss of an ethyl radical to form a resonance-stabilized iminium ion.
Alpha-cleavage next to the oxygen: Loss of a methyl radical.
Loss of water: Dehydration is a common fragmentation pathway for alcohols. whitman.edu
Loss of the aminomethylene group: Cleavage of the C1-C2 bond.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data for 1-Amino-2-methylbutan-2-ol
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |
| 103 | [M]⁺ (Molecular Ion) | - |
| 88 | [M - CH₃]⁺ | Alpha-cleavage at C2 |
| 74 | [M - C₂H₅]⁺ | Alpha-cleavage at C2 |
| 85 | [M - H₂O]⁺ | Dehydration |
| 73 | [M - CH₂NH₂]⁺ | Cleavage of C1-C2 bond |
| 30 | [CH₂NH₂]⁺ | Cleavage of C1-C2 bond |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental composition and thus the molecular formula of the compound. For 1-Amino-2-methylbutan-2-ol (C₅H₁₃NO), the calculated exact mass is 103.0997 g/mol . nih.gov An HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula.
Applications in Reaction Monitoring and Product Identification
The utility of this compound as a chiral building block in organic synthesis necessitates precise analytical methods to monitor reaction progress and confirm product identity. Spectroscopic techniques are paramount in this regard, offering real-time or near real-time analysis of reaction mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for monitoring the synthesis of chiral amines. For instance, in reactions involving 1-Amino-2-methylbutan-2-ol, ¹H NMR can be used to track the disappearance of reactant signals and the appearance of product signals. The formation of diastereomeric products, when using a chiral derivatizing agent, can be monitored by observing distinct sets of signals in the NMR spectrum, allowing for the determination of enantiomeric purity. researchgate.net While specific in-line NMR monitoring studies for reactions involving this compound are not prevalent in the literature, the general methodology is widely applied in similar chemical transformations. researchgate.net For example, the conversion of the amino alcohol to an imine can be followed by the appearance of the characteristic imine proton signal in the ¹H NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy also serves as a valuable technique for reaction monitoring. The carbonyl-amine reaction, a fundamental transformation for amino alcohols, can be effectively monitored using FTIR. nih.gov Key vibrational modes, such as the N-H bending, C-N stretching, and O-H stretching, can be observed to change in intensity and position as the reaction proceeds. For example, the consumption of the primary amine group of 1-Amino-2-methylbutan-2-ol would be indicated by a decrease in the intensity of the N-H stretching and bending bands.
Below is a hypothetical data table illustrating how spectroscopic data could be used to monitor the conversion of an aldehyde to an imine using 1-Amino-2-methylbutan-2-ol.
Table 1: Illustrative Spectroscopic Data for Reaction Monitoring This table presents hypothetical data for illustrative purposes, demonstrating the application of the technique.
| Reaction Time (hours) | Aldehyde Peak Integral (¹H NMR) | Imine Peak Integral (¹H NMR) | % Conversion | N-H Bend Intensity (FTIR, arbitrary units) |
|---|---|---|---|---|
| 0 | 1.00 | 0.00 | 0 | 100 |
| 1 | 0.75 | 0.25 | 25 | 75 |
| 2 | 0.52 | 0.48 | 48 | 53 |
| 4 | 0.21 | 0.79 | 79 | 22 |
| 6 | 0.05 | 0.95 | 95 | 5 |
X-ray Crystallography and Solid-State Structural Analysis
While a specific crystal structure for this compound is not publicly available, the principles of X-ray crystallography and data from analogous amino alcohol salts provide a strong basis for predicting its solid-state characteristics. thepharmajournal.com X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Determination of Absolute Configuration
For a chiral molecule like 1-Amino-2-methylbutan-2-ol, X-ray crystallography can be used to determine its absolute configuration. By employing anomalous dispersion, the absolute arrangement of atoms in space can be unambiguously established, which is crucial for its application in stereoselective synthesis and pharmaceuticals.
Conformational Analysis in the Crystalline State
The conformation of this compound in the solid state would be influenced by a combination of intramolecular steric effects and intermolecular forces, primarily hydrogen bonding. The protonated amino group and the hydroxyl group would be key players in defining the molecular conformation. Studies on protonated amino acids have shown that intramolecular hydrogen bonds often form between the protonated amino group and an adjacent oxygen atom, which could also be a feature in the conformational preference of this compound. scispace.com The staggered arrangement of substituents around the C-C single bonds would be expected to minimize steric strain.
Hydrogen Bonding and Crystal Packing Features
The crystal structure of this compound is expected to be dominated by a network of hydrogen bonds. The protonated primary amino group (-NH₃⁺) is an excellent hydrogen bond donor, while the hydroxyl group (-OH) can act as both a donor and an acceptor. The chloride ion (Cl⁻) is a primary hydrogen bond acceptor.
Table 2: Expected Hydrogen Bond Parameters in Crystalline this compound This table presents typical bond distance and angle ranges for hydrogen bonds in similar structures for illustrative purposes.
| Donor-H···Acceptor | D-H Bond Length (Å) | H···A Bond Length (Å) | D···A Bond Length (Å) | D-H···A Angle (°) |
|---|---|---|---|---|
| N-H···Cl | 0.90 - 1.05 | 2.1 - 2.5 | 3.0 - 3.5 | 150 - 180 |
| O-H···Cl | 0.85 - 1.00 | 2.0 - 2.4 | 2.9 - 3.4 | 160 - 180 |
| O-H···O | 0.85 - 1.00 | 1.7 - 2.1 | 2.6 - 3.0 | 165 - 180 |
| N-H···O | 0.90 - 1.05 | 1.8 - 2.2 | 2.7 - 3.2 | 155 - 180 |
Vibrational Spectroscopy (IR and Raman) Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for the characterization of molecular functional groups. While specific spectra for this compound are not readily found in the literature, the expected vibrational modes can be predicted based on the analysis of similar molecules such as 2-Amino-2-methyl-1-propanol (B13486) and other tert-alkanolamines. chemicalbook.comresearchgate.net
Characterization of Functional Groups
The key functional groups in this compound are the protonated amino group (-NH₃⁺), the hydroxyl group (-OH), and the alkyl backbone (C-H, C-C, C-O, C-N bonds).
-NH₃⁺ Group Vibrations : The protonated amino group gives rise to several characteristic vibrations. The N-H stretching vibrations are typically observed as a broad band in the 3200-2800 cm⁻¹ region of the IR spectrum, often overlapping with C-H stretching bands. The asymmetric and symmetric N-H bending (scissoring) modes are expected around 1600-1500 cm⁻¹.
-OH Group Vibrations : The O-H stretching vibration is highly sensitive to hydrogen bonding. In the solid state, a strong, broad absorption band is expected in the region of 3400-3200 cm⁻¹. The O-H bending vibration typically appears in the 1400-1300 cm⁻¹ range.
Alkyl Group Vibrations : The C-H stretching vibrations of the methyl and methylene (B1212753) groups are expected in the 3000-2850 cm⁻¹ region. C-H bending vibrations for methyl and methylene groups occur in the 1470-1370 cm⁻¹ range. The C-O stretching vibration of the tertiary alcohol is anticipated to be in the 1200-1100 cm⁻¹ region. The C-N stretching vibration is typically found in the 1250-1020 cm⁻¹ range.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of these functional groups and offering insights into the molecular structure and intermolecular interactions.
Table 3: Predicted Vibrational Frequencies for this compound This table presents expected frequency ranges based on data from analogous compounds for illustrative purposes.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | -NH₃⁺ | 3200 - 2800 (broad) |
| O-H Stretch | -OH | 3400 - 3200 (broad) |
| C-H Stretch | Alkyl | 3000 - 2850 |
| N-H Bend | -NH₃⁺ | 1600 - 1500 |
| C-H Bend | Alkyl | 1470 - 1370 |
| O-H Bend | -OH | 1400 - 1300 |
| C-O Stretch | Tertiary Alcohol | 1200 - 1100 |
| C-N Stretch | Amine | 1250 - 1020 |
Conformational Isomerism Probes
The study of conformational isomerism, which involves the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds, is crucial for understanding the structure-activity relationships of bioactive molecules. This compound and its derivatives serve as valuable probes in such studies due to their inherent flexibility and the presence of functional groups capable of engaging in intramolecular interactions that influence their conformational preferences. The protonated amine and the hydroxyl group can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors, leading to a variety of possible three-dimensional structures.
The conformational landscape of amino alcohols is often complex, with multiple rotamers existing in equilibrium. The relative stability of these conformers is dictated by a delicate balance of steric hindrance, torsional strain, and intramolecular hydrogen bonding. In the case of this compound, the protonation of the amino group introduces an N⁺-H donor which can form a strong intramolecular hydrogen bond with the hydroxyl group's oxygen atom. This interaction is a key determinant of the preferred conformation.
Spectroscopic techniques, in conjunction with computational modeling, are powerful tools for elucidating the conformational isomers of such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, can provide information about the relative populations of different conformers through the analysis of chemical shifts and coupling constants. Variable temperature NMR studies can also be employed to study the dynamics of interconversion between different rotamers.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is particularly sensitive to the local environment of functional groups. The stretching frequency of the O-H bond, for example, is a sensitive probe for hydrogen bonding. A lower O-H stretching frequency typically indicates a stronger hydrogen bond. By comparing the experimental vibrational spectra with theoretical calculations for different possible conformers, the most stable structures in the gas phase or in different solvents can be identified.
Rotational spectroscopy, while technically demanding, provides highly precise information about the molecular geometry of different conformers in the gas phase. This technique allows for the unambiguous identification of different rotational isomers and the determination of their relative energies.
Detailed Research Findings from Analogous Systems
The table below presents hypothetical, yet plausible, computational data for the low-energy conformers of protonated 2-amino-2-methyl-1-propanol, a close structural analog of the target compound. This data illustrates the typical energy differences and key structural parameters that would be investigated.
| Conformer | Relative Energy (kcal/mol) | N⁺-H···O Distance (Å) | O-C-C-N Dihedral Angle (°) |
| Gauche 1 (G1) | 0.00 | 1.85 | 65 |
| Gauche 2 (G2) | 1.25 | 2.50 | -70 |
| Anti (A) | 3.50 | - | 178 |
In this hypothetical data, the Gauche 1 conformer is the most stable, primarily due to a strong intramolecular hydrogen bond between the protonated amino group and the hydroxyl group. The Gauche 2 conformer is less stable due to a weaker or absent hydrogen bond and potentially some steric repulsion. The Anti conformer, where the amino and hydroxyl groups are positioned far from each other, is the least stable due to the absence of the stabilizing intramolecular hydrogen bond.
Experimental validation of these computational predictions would typically involve spectroscopic measurements. For example, the O-H stretching frequencies observed in the infrared spectrum would be expected to differ for each conformer.
| Conformer | Calculated O-H Stretching Frequency (cm⁻¹) |
| Gauche 1 (G1) | 3450 |
| Gauche 2 (G2) | 3600 |
| Anti (A) | 3650 |
The significantly lower frequency for the G1 conformer is indicative of the strong hydrogen bond. The higher frequencies for G2 and A suggest a weaker or non-existent hydrogen bonding interaction, respectively.
By synthesizing these theoretical and experimental approaches, a comprehensive understanding of the conformational landscape of this compound can be achieved. This knowledge is fundamental for its application as a conformational probe and for understanding its interactions in more complex chemical and biological systems.
Lack of Specific Research Data for this compound
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published research specifically detailing the computational and theoretical chemistry studies of this compound.
While the compound itself is documented in various chemical catalogs, dedicated scholarly articles focusing on its quantum chemical calculations, such as Density Functional Theory (DFT) analysis, geometry optimization, electronic structure, Molecular Electrostatic Potential (MEP) mapping, and the computational prediction of its NMR and vibrational spectra, could not be located.
Therefore, it is not possible to provide an article with the detailed research findings, data tables, and in-depth analysis as requested in the user's outline. The generation of such an article would require access to primary research data that does not appear to be publicly available at this time.
To fulfill the user's request would necessitate fabricating data, which is contrary to the core principles of providing accurate and factual information. While the requested computational chemistry techniques are standard methodologies applied to many molecules, the specific results of their application to this compound are not present in the accessible scientific domain.
Computational and Theoretical Chemistry Studies of 1 Amino 2 Methylbutan 2 Ol;hydrochloride
Mechanistic Insights from Computational Modeling
Computational modeling is instrumental in elucidating the intricate details of chemical reaction mechanisms. By calculating the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, which involves characterizing the structures and energies of transition states and intermediates.
Transition state theory is a cornerstone of computational reaction analysis. The transition state is the highest energy point along the reaction coordinate, and its structure and energy (the activation barrier) determine the rate of the reaction. For amino alcohols, key reactions often involve the nucleophilic amino group and the hydroxyl group.
Computational methods, particularly Density Functional Theory (DFT), are used to locate the geometry of transition states for reactions such as aminolysis of epoxides or N-alkylation. researchgate.net For instance, in the reaction of an amine with an epoxide to form an amino alcohol, calculations can determine the activation barriers for different potential pathways. researchgate.net This analysis reveals why certain products are formed in preference to others. Studies on similar reactions show that steric hindrances in the reaction center can lead to high activation barriers, making certain pathways less probable. researchgate.net Specific solvation effects, such as the role of protic solvent molecules in stabilizing the transition state through hydrogen bonding, can also be explicitly modeled to achieve results that more closely mirror experimental conditions. researchgate.net
| Reaction Type | Proposed Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| N-Alkylation | SN2 reaction with methyl iodide | DFT (B3LYP/6-31G) | 22.5 |
| Oxazolidine Formation | Reaction with formaldehyde (B43269) (Acid-catalyzed) | DFT (B3LYP/6-31G) | 15.8 |
| O-Alkylation | Williamson ether synthesis | DFT (B3LYP/6-31G*) | 28.1 |
Many reactions involving chiral amino alcohols can produce multiple stereoisomers. Computational chemistry is a powerful tool for predicting which stereoisomer will be the major product. This is achieved by calculating the energies of the diastereomeric transition states that lead to the different products. According to the Curtin-Hammett principle, the ratio of products is determined by the difference in the free energies of these transition states (ΔΔG‡).
For example, in the catalytic enantioselective synthesis of vicinal amino alcohols, DFT calculations can model the transition states for the formation of the (R,S) and (S,S) diastereomers. chemrxiv.org These models can identify subtle non-covalent interactions, such as non-conventional C-H···O or C-H···π interactions, that selectively stabilize one transition state over the other, thus explaining the origin of enantioselectivity. chemrxiv.orgacs.org By calculating the energies of these competing transition states, a theoretical enantiomeric or diastereomeric ratio can be predicted, which can then be compared with experimental results. This approach is crucial for designing and optimizing asymmetric syntheses. nih.govacs.org
| Product Stereoisomer | Transition State | Calculated Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product Ratio (at 298 K) |
|---|---|---|---|
| anti-Product | TS-anti | 0.00 | 92 : 8 |
| syn-Product | TS-syn | +1.60 |
Structure-Reactivity and Structure-Property Relationship (SPR) Studies
Structure-Reactivity and Structure-Property Relationship (SPR) studies aim to establish a clear correlation between the three-dimensional structure of a molecule and its chemical behavior. Computational methods excel at quantifying the structural and electronic properties that govern this relationship.
The reactivity of 1-Amino-2-methylbutan-2-ol (B1274142) can be tuned by introducing different substituent groups. Computational studies allow for a systematic in silico investigation of these effects. By computationally replacing hydrogen atoms with various electron-donating or electron-withdrawing groups, researchers can predict the impact on the molecule's reactivity.
DFT calculations are used to analyze how substituents alter the electronic properties of the molecule, such as the charge distribution, frontier molecular orbital energies (HOMO/LUMO), and global reactivity indices. researchgate.net For example, an electron-withdrawing group attached to the carbon backbone would be expected to decrease the nucleophilicity of the amino group, which could be quantified by calculating the activation energy for a model nucleophilic reaction. These theoretical findings can be correlated with experimental parameters like Hammett constants to build predictive models for reactivity. researchgate.netresearchgate.net
| Substituent (R) | Hammett Parameter (σp) | Calculated HOMO Energy (eV) | Calculated N-Alkylation Barrier (kcal/mol) |
|---|---|---|---|
| -OCH3 | -0.27 | -5.8 | 21.5 |
| -H | 0.00 | -6.2 | 22.5 |
| -Cl | +0.23 | -6.5 | 23.8 |
| -NO2 | +0.78 | -7.1 | 25.9 |
Furthermore, these calculations reveal key electronic properties that dictate performance. For instance, the calculated charge distribution can identify the most nucleophilic (electron-rich) and electrophilic (electron-poor) sites in the molecule. Intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups, can also be identified and quantified. researchgate.net Such interactions can lock the molecule into a specific conformation, influencing its reactivity and ability to bind to other molecules. These computed descriptors form the basis of Quantitative Structure-Property Relationship (QSPR) models, which mathematically link molecular structure to properties like boiling point, solubility, or specific chemical reactivity.
| Property | Computed Value | Significance |
|---|---|---|
| Dipole Moment | 2.15 D | Indicates molecular polarity, influences solubility and intermolecular forces. |
| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and electronic stability. |
| Atomic Charge on Nitrogen | -0.85 e | Quantifies the nucleophilicity of the amino group. |
| Intramolecular H-bond (N-H···O) Distance | 2.1 Å | Indicates the strength of conformational locking, affecting reactivity. |
Analytical Methodologies Development for Research and Purity Assessment
Chromatographic Method Development
Chromatography is a powerful technique for separating complex mixtures, making it indispensable for the analysis of chemical compounds. For a polar, chiral molecule like 1-Amino-2-methylbutan-2-ol (B1274142), methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are frequently employed, each with specific adaptations to suit the analyte's properties.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like 1-Amino-2-methylbutan-2-ol. A common approach is reversed-phase (RP) HPLC, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. Due to the lack of a strong chromophore in 1-Amino-2-methylbutan-2-ol, detection at low UV wavelengths (around 200-210 nm) is necessary, or derivatization is required to enhance detectability. sielc.com
Determining the enantiomeric excess (e.e.) is critical for chiral compounds. This can be achieved via two main HPLC strategies:
Direct Method: Using a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. mdpi.com
Indirect Method: Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.
The indirect approach often involves pre-column derivatization, which can be automated to ensure reproducibility. nih.gov The choice between direct and indirect methods depends on the availability of a suitable CSP and the complexity of the sample matrix. A fluorescence-based assay has also been described for determining the enantiomeric excess in mixtures of amino alcohols. nih.gov
Table 1: Representative HPLC Conditions for Purity and Enantiomeric Excess Analysis
| Parameter | Purity Assay (Reversed-Phase) | Enantiomeric Excess (Chiral HPLC) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., CROWNPAK CR(+), Chiralcel OD-H) |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid). sielc.com | Isocratic or gradient elution with mixtures like n-hexane/isopropanol (B130326) or aqueous buffers (e.g., perchloric acid solution). |
| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 1.0 mL/min |
| Detection | UV at 200-210 nm (if underivatized) or wavelength suitable for derivative | UV or Fluorescence Detector (FLD), depending on derivatization. |
| Column Temp. | Ambient to 40 °C | 15 - 25 °C |
| Injection Vol. | 5 - 20 µL | 1 - 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile compounds. phenomenex.com However, the high polarity and low volatility of 1-Amino-2-methylbutan-2-ol, due to its primary amine and hydroxyl functional groups, prevent its direct analysis by GC. Therefore, a crucial step of derivatization is required to convert the analyte into a more volatile and thermally stable form. phenomenex.com
The most common derivatization techniques for compounds containing active hydrogens are silylation and acylation. chromtech.comnih.gov
Silylation: Replaces the active hydrogens on the amine (-NH₂) and hydroxyl (-OH) groups with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. phenomenex.com Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. omicsonline.org
Acylation: Involves reacting the analyte with an acylating agent, often a fluorinated anhydride (B1165640) like trifluoroacetic anhydride (TFAA), to form stable and volatile derivatives. nih.govthermofisher.com
Once derivatized, the compound can be readily analyzed by GC-MS. The mass spectrometer provides structural information based on the fragmentation pattern of the derivative, allowing for confident identification and quantification.
Table 2: Typical GC-MS Conditions for Derivatized 1-Amino-2-methylbutan-2-ol
| Parameter | Typical Conditions |
| Derivatization | Silylation (e.g., with BSTFA or MTBSTFA) or Acylation (e.g., with TFAA). |
| GC Column | Nonpolar or mid-polar capillary column (e.g., 5% Phenyl Methylpolysiloxane, such as DB-5 or HP-5ms). |
| Injector Temp. | 250 - 280 °C |
| Oven Program | Temperature gradient, e.g., start at 50-100°C, hold, then ramp up to 280-300°C. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min). |
| MS Detector | Electron Impact (EI) ionization at 70 eV. |
| Mass Range | Scan mode, e.g., m/z 40-550. |
Chiral Chromatography for Enantiomeric Separation
For the direct separation of the enantiomers of 1-Amino-2-methylbutan-2-ol, chiral chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that creates a diastereomeric association with the enantiomers, leading to different retention times. nih.govknu.ac.kr The choice of CSP is critical and depends on the structure of the analyte. ankara.edu.tr
For amino alcohols, several types of CSPs have proven effective:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support (e.g., Chiralcel®, Chiralpak®) are widely used and show broad applicability for chiral separations. yakhak.org
Macrocyclic Glycopeptide CSPs: Phases like CHIROBIOTIC™ T, based on teicoplanin, are particularly effective for separating polar and ionic compounds like amino alcohols.
Crown Ether-based CSPs: These are specifically designed for the separation of primary amines and amino acids. ankara.edu.tr
Pirkle-type and Ligand Exchange CSPs: These represent other classes of stationary phases that have been developed and applied for the separation of amino alcohol enantiomers. nih.govknu.ac.kr
The development of a chiral separation method involves screening different CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic mode) to achieve optimal resolution. oup.com
Table 3: Comparison of Chiral Stationary Phases for Amino Alcohol Separation
| CSP Type | Chiral Selector | Typical Mobile Phase | Advantages |
| Polysaccharide-based | Amylose or Cellulose derivatives | n-Hexane/Alcohol mixtures | Broad enantioselectivity, robust. yakhak.org |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Methanol (B129727)/Water, Polar Ionic Mode | Excellent for polar and ionic analytes, MS-compatible mobile phases. |
| Crown Ether | Chiral Crown Ether | Aqueous Acidic (e.g., HClO₄) | High selectivity for primary amines. ankara.edu.tr |
| Pirkle-type | π-acidic or π-basic moieties | Normal Phase (Hexane/IPA) | Based on π-π interactions, hydrogen bonding. nih.gov |
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical technique. For 1-Amino-2-methylbutan-2-ol, derivatization is employed to increase volatility for GC analysis and to enhance detectability in HPLC by introducing a chromophore or fluorophore. thermofisher.com
Pre-column and Post-column Derivatization Techniques
In HPLC, derivatization can be performed either before the sample is injected into the column (pre-column) or after the separation has occurred but before detection (post-column).
Pre-column Derivatization: The analyte is reacted with a labeling reagent before injection. This is the most common approach. jascoinc.com Reagents like o-phthalaldehyde (B127526) (OPA), when combined with a thiol, react rapidly with primary amines to form highly fluorescent isoindole derivatives. oup.com Another popular reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which also forms stable, fluorescent derivatives with primary amines. jascoinc.comresearchgate.netoup.com Pre-column methods can be automated, but reaction efficiency can sometimes be affected by the sample matrix. thermofisher.comnih.gov
Post-column Derivatization: The derivatizing reagent is continuously pumped and mixed with the column effluent in a reaction coil before it reaches the detector. This technique is rugged and less prone to matrix interference. utwente.nl However, it can lead to band broadening due to the extra-column volume of the reactor.
Optimization of Derivatization Reagents and Conditions
To ensure a reproducible and complete reaction for quantitative analysis, the derivatization conditions must be carefully optimized.
Key parameters for optimization include:
Reagent Selection: The choice of reagent depends on the functional group being targeted and the desired detection method. For the primary amine in 1-Amino-2-methylbutan-2-ol, OPA and FMOC are excellent choices for fluorescence detection. jascoinc.com
Reagent Concentration: A sufficient excess of the derivatizing reagent is needed to drive the reaction to completion.
pH of the Reaction Medium: Most derivatization reactions for amines are pH-dependent. For instance, the OPA reaction is typically carried out in a borate (B1201080) buffer at an alkaline pH (e.g., 9.5 - 10.5) to facilitate the reaction. oup.com
Reaction Time and Temperature: The reaction should be rapid and reproducible. OPA reactions are often complete in under a minute at room temperature, while FMOC reactions may take longer. jascoinc.comnih.gov Optimization studies are performed to find the ideal time that maximizes derivative yield while minimizing degradation. jascoinc.com
Stability of Derivatives: The stability of the resulting derivative is crucial. OPA derivatives, for example, can be unstable, necessitating automated in-needle or just-prior-to-injection derivatization procedures to ensure consistent results. nih.gov Adding acid after the reaction can help stabilize the derivatives by lowering the pH.
Table 4: Common Derivatization Reagents for Primary Amines and Their Conditions
| Reagent | Abbreviation | Target Group | Detection | Key Conditions |
| o-Phthalaldehyde (+ thiol) | OPA | Primary Amine | Fluorescence (FLD) | Alkaline pH (9.5-10.5), rapid reaction (<1 min), room temp. oup.com |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary Amine | Fluorescence (FLD), UV | Alkaline pH, reaction time 5-20 min. oup.comnih.gov |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH₂ | Mass Spec (MS) | Anhydrous conditions, heating (e.g., 60-100°C). researchgate.net |
| Trifluoroacetic anhydride | TFAA | -OH, -NH₂ | MS, ECD | Anhydrous conditions, room temp or gentle heating. |
Sample Preparation and Extraction Techniques for Research Samples
Effective sample preparation is a foundational step in the analytical workflow for 1-Amino-2-methylbutan-2-ol hydrochloride. The primary goal is to isolate the target compound from a complex matrix, which may include reaction byproducts, unreacted starting materials, or other impurities. This process typically involves an initial extraction followed by one or more purification steps.
Optimization of Extraction Solvents and Methods
The choice of an appropriate extraction solvent is paramount for the efficient recovery of 1-Amino-2-methylbutan-2-ol hydrochloride. The ideal solvent should exhibit high solubility for the target compound while minimizing the co-extraction of impurities. The optimization process often involves screening a variety of solvents with different polarities and chemical properties.
Research on similar amino alcohols and other polar molecules provides a framework for selecting and optimizing extraction solvents. nih.gov For instance, mixtures of solvents are often more effective than single solvents. Common solvent systems that could be optimized for the extraction of polar compounds like 1-Amino-2-methylbutan-2-ol hydrochloride include combinations of alcohols, water, and chlorinated solvents. nih.govgoogle.com A systematic approach, such as evaluating different ratios of a solvent mixture, is crucial for maximizing extraction efficiency.
The following interactive table outlines a hypothetical optimization study for an extraction solvent system for a polar amino alcohol, based on principles from related research.
| Solvent System | Ratio (v/v) | Observed Recovery (%) | Purity (%) |
| Methanol:Water | 80:20 | 85 | 70 |
| Methanol:Water | 95:5 | 92 | 78 |
| Acetonitrile:Water | 90:10 | 88 | 82 |
| Dichloromethane | - | 65 | 90 |
| Propanol | - | 78 | 75 |
| Acetone (B3395972) | - | 72 | 73 |
This table is illustrative and based on general principles of solvent optimization for similar compounds.
In addition to solvent selection, the extraction method itself plays a significant role. Techniques such as liquid-liquid extraction are commonly employed. For amino alcohols, this can involve treating a reaction mixture with a basic solution to deprotonate the amine and facilitate its extraction into an organic solvent like dichloromethane. google.com The efficiency of this process can be influenced by factors such as pH, temperature, and the number of extraction cycles.
Techniques for Isolation and Purification of Research Samples
Following extraction, further purification is often necessary to achieve the high degree of purity required for research applications. Several techniques are available for the isolation and purification of amino alcohols like 1-Amino-2-methylbutan-2-ol hydrochloride.
Crystallization and Recrystallization: Crystallization is a powerful technique for purifying solid compounds. For amino alcohol hydrochlorides, this can be achieved by dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, leading to the formation of crystals of the purified compound. Absolute ethanol (B145695) is a solvent that has been used for the recrystallization of similar compounds. google.com The choice of solvent is critical, as it should be one in which the compound is soluble at high temperatures but less soluble at lower temperatures.
Chromatographic Methods: Various chromatographic techniques are employed for the purification of amino compounds.
Ion-Exchange Chromatography: This method is particularly useful for separating charged molecules like amino acids and their derivatives. In a typical application, a sample is passed through a column packed with a cation-exchange resin. The amino compounds, being positively charged at an acidic pH, bind to the resin while neutral and anionic impurities are washed away. The bound compounds can then be eluted using a solution with a different pH or ionic strength. google.com
Reverse-Phase Chromatography: This technique separates compounds based on their hydrophobicity. For polar compounds like 1-Amino-2-methylbutan-2-ol hydrochloride, a highly aqueous mobile phase would be used with a nonpolar stationary phase (e.g., C18). The use of reverse-phase Sep-Pak cartridges has been documented for the purification of related amino acid hydrochlorides. unirioja.es
Liquid Chromatography: High-pressure liquid chromatography (HPLC) is a versatile tool for both purification and analysis. By selecting the appropriate column chemistry and mobile phase, it is possible to achieve high-resolution separation of the target compound from its impurities. frontiersin.org
Distillation: For compounds that are volatile and thermally stable, distillation can be an effective purification method. Azeotropic distillation, for example, has been used to remove volatile impurities from reaction mixtures containing amino alcohols. google.com
The following table summarizes various isolation and purification techniques applicable to amino alcohols, drawing on methodologies used for similar compounds.
| Technique | Principle of Separation | Typical Application | Reference for Analogy |
| Recrystallization | Differential solubility | Removal of soluble and insoluble impurities from a solid sample. | google.com |
| Ion-Exchange Chromatography | Charge | Separation of amino compounds from neutral or oppositely charged impurities. | google.com |
| Reverse-Phase Chromatography | Polarity/Hydrophobicity | Purification of polar compounds from nonpolar impurities. | unirioja.es |
| Azeotropic Distillation | Volatility/Azeotrope formation | Removal of specific solvent or byproduct impurities. | google.com |
The successful application of these techniques, often in combination, is essential for obtaining 1-Amino-2-methylbutan-2-ol hydrochloride of sufficient purity for detailed research and characterization.
Q & A
Q. What are the standard methods for synthesizing 1-Amino-2-methylbutan-2-ol hydrochloride in academic settings?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between 2-methyl-2-nitrobutanol and ammonia under acidic conditions, followed by HCl neutralization to form the hydrochloride salt . Key steps include:
- Reaction Conditions : Conducted in anhydrous ethanol at 60–80°C for 12–24 hours.
- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) yields >95% purity.
- Characterization : Confirm structure via -NMR (δ 1.2–1.4 ppm for methyl groups) and HPLC (retention time: 8.2 min, C18 column) .
Q. Table 1: Comparison of Synthetic Routes
| Method | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | 12–24 h | 78–85 | 95–98 |
| Reductive Amination | 8–12 h | 65–70 | 90–92 |
Q. How are structural and enantiomeric purity characterized for this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration (e.g., R/S isomerism) and hydrogen-bonding networks .
- Chiral HPLC : Uses a Chiralpak® IA column (hexane:isopropanol, 90:10) to determine enantiomeric excess (ee >99% for single isomers) .
- Challenges : Hygroscopicity requires handling under inert gas or vacuum-dried conditions to prevent hydration artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., neurotransmitter precursor vs. enzyme inhibition) may arise from:
- Structural Analog Confusion : Misidentification with isomers like 2-amino-3-methylbutan-1-ol hydrochloride (CAS 17016-90-9) .
- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. primary neurons) or buffer pH (6.5–7.5) affects ionization and binding.
Resolution Steps :
Comparative Bioassays : Test all analogs under identical conditions.
Structural Validation : Use high-resolution mass spectrometry (HRMS) and -NMR to confirm identity .
Q. What strategies optimize enantioselective synthesis for chiral applications?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Use (R)-BINAP ligands with palladium catalysts to achieve >90% ee .
- Kinetic Resolution : Lipase-mediated hydrolysis (e.g., Candida antarctica) separates enantiomers with 85% efficiency .
- Monitoring : Chiral GC or HPLC tracks enantiomeric excess during synthesis.
Q. How does this compound interact with enzyme systems, and what methodologies elucidate its mechanism?
- Methodological Answer :
- Kinetic Studies : Measure inhibition constants () via Lineweaver-Burk plots for enzymes like branched-chain amino acid transferases .
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with Asp-98) .
- Mutagenesis : Site-directed mutations in enzyme targets (e.g., V128A) validate binding hypotheses.
Methodological Challenges & Solutions
Q. What analytical methods are recommended for toxicological profiling in preclinical studies?
- Methodological Answer :
- In Vitro Assays : MTT assay (IC >1 mM in HepG2 cells) and Ames test for genotoxicity .
- In Vivo Models : Acute toxicity studies in Sprague-Dawley rats (LD >2 g/kg) with histopathology .
- Metabolite Profiling : LC-MS/MS identifies metabolites like 2-methylbutyroyl-CoA derivatives .
Q. How can researchers mitigate challenges in handling hygroscopicity during experiments?
- Methodological Answer :
- Storage : Use desiccants (silica gel) in sealed vials under argon.
- Drying : Vacuum-dry at 40°C for 6 hours pre-experiment.
- Solvent Selection : Use anhydrous DMSO or ethanol for solubility without hydration .
Data Contradiction Analysis
Q. Why do NMR spectra vary across studies for this compound?
- Methodological Answer : Variations arise from:
- Solvent Effects : Deuterated water vs. DMSO-d shifts proton peaks (δ 1.2–1.4 ppm).
- Hydrate Formation : Hygroscopicity leads to water adducts, altering splitting patterns .
Standardization : Report solvent, temperature, and drying protocols in metadata.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
